3-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]-5-(2,4-dimethoxyphenyl)cyclohex-2-en-1-one
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Overview
Description
3-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]-5-(2,4-dimethoxyphenyl)cyclohex-2-en-1-one is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound contains an oxadiazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]-5-(2,4-dimethoxyphenyl)cyclohex-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with cyclohexanone in the presence of a base to form an intermediate, which is then reacted with 4-amino-1,2,5-oxadiazole under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the amino group, resulting in different reduced forms of the compound.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals. Its stable oxadiazole ring makes it a valuable intermediate in various chemical reactions .
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development .
Medicine: The compound’s unique structure allows it to interact with specific biological targets, potentially leading to the development of new therapeutic agents. Research is ongoing to explore its efficacy and safety in medical applications .
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of 3-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]-5-(2,4-dimethoxyphenyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds and π-π interactions with biological molecules, influencing their function. The compound may inhibit enzymes or receptors, leading to its bioactive effects .
Comparison with Similar Compounds
- 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
- 3-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5(4H)-one
Comparison: The oxadiazole ring in this compound provides stability, while the amino group allows for further functionalization .
Properties
Molecular Formula |
C16H18N4O4 |
---|---|
Molecular Weight |
330.34 g/mol |
IUPAC Name |
3-[(4-amino-1,2,5-oxadiazol-3-yl)amino]-5-(2,4-dimethoxyphenyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C16H18N4O4/c1-22-12-3-4-13(14(8-12)23-2)9-5-10(7-11(21)6-9)18-16-15(17)19-24-20-16/h3-4,7-9H,5-6H2,1-2H3,(H2,17,19)(H,18,20) |
InChI Key |
RZXNCCIBWIPSLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CC(=CC(=O)C2)NC3=NON=C3N)OC |
Origin of Product |
United States |
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